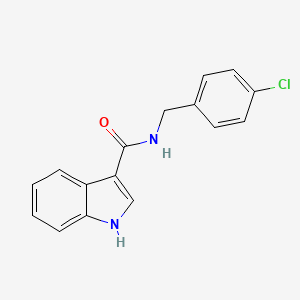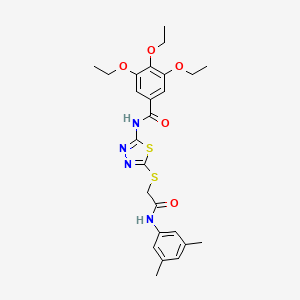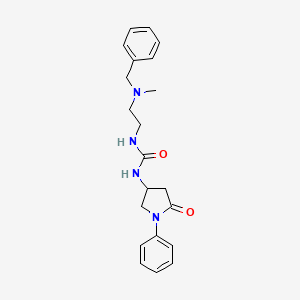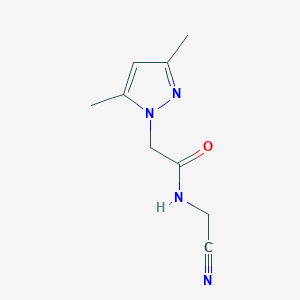![molecular formula C14H24N2O2 B2932930 Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate CAS No. 2044773-54-6](/img/structure/B2932930.png)
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound may be employed as a tool to study biological processes or as a precursor for bioactive molecules. Its interactions with biological targets can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain hazards . The hazard statements associated with this compound include H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate typically involves multiple steps, starting with the formation of the core ring structure followed by the introduction of the tert-butyl carboxylate group. Common synthetic routes may include cyclization reactions, amine alkylation, and esterification processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or halides.
Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for addition reactions.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific conditions and reagents used.
Mechanism of Action
The mechanism by which tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-3-carboxylate
Uniqueness: Tert-butyl 4,8-diazatricyclo[5220,2,6]undecane-8-carboxylate stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 4,8-diazatricyclo[5.2.2.02,6]undecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-9-4-5-12(16)11-7-15-6-10(9)11/h9-12,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASHMSTVVLHSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C3C2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE](/img/structure/B2932848.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2932849.png)
![ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2932850.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2932854.png)


![N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B2932858.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2932860.png)



![N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide](/img/structure/B2932865.png)
![1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2932866.png)

